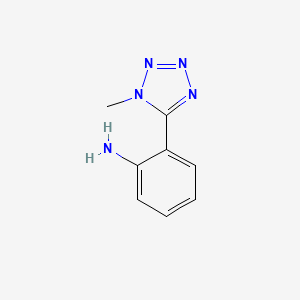

2-(1-methyl-1H-tetrazol-5-yl)aniline

Overview

Description

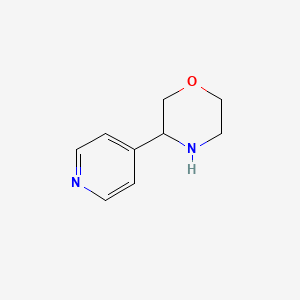

“2-(1-methyl-1H-tetrazol-5-yl)aniline” is a chemical compound with the empirical formula C8H9N5. It has a molecular weight of 175.19 . This compound is part of a class of chemicals known as tetrazoles, which are heterocyclic compounds that play a significant role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as “2-(1-methyl-1H-tetrazol-5-yl)aniline”, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost, often resulting in good to excellent yields .Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-tetrazol-5-yl)aniline” can be represented by the SMILES stringCc1ccc(cc1N)-n2cnnn2 . The InChI key for this compound is NEYJGZGFZZOFEQ-UHFFFAOYSA-N . Chemical Reactions Analysis

Tetrazoles, including “2-(1-methyl-1H-tetrazol-5-yl)aniline”, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with certain active metals to produce new compounds .Physical And Chemical Properties Analysis

“2-(1-methyl-1H-tetrazol-5-yl)aniline” is a solid compound . It has a strong negative inductive effect (−I electron withdrawing) and a weak positive mesomeric effect (+M electron releasing) .Scientific Research Applications

Electroluminescence and Photophysics

One significant application is in the synthesis and development of luminescent materials. For instance, studies on tetradentate bis-cyclometalated platinum(II) complexes, incorporating various aniline derivatives, have demonstrated their potential in creating highly efficient organic light-emitting diodes (OLEDs). These complexes exhibit strong luminescence, covering a wide range of emission colors from blue to red, making them suitable for display and lighting technologies (Vezzu et al., 2010).

Antimicrobial Agents

Derivatives of "2-(1-methyl-1H-tetrazol-5-yl)aniline" have also been explored for their antimicrobial properties. The synthesis and characterization of novel heterocyclic disazo dyes from aniline derivatives have been studied for their antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Karcı et al., 2009).

Catalysis and Synthetic Applications

Furthermore, these compounds are utilized in catalytic processes and as intermediates in organic synthesis. For example, the design of ionic liquids incorporating aniline derivatives for the efficient nitration of aromatic compounds showcases the role of these substances in facilitating chemical transformations (Zolfigol et al., 2012).

Material Science

In material science, the electropolymerization of aniline in ionic liquids to produce polyaniline (PAn) highlights the application of "2-(1-methyl-1H-tetrazol-5-yl)aniline" derivatives in creating conductive polymers with significant electrochemical activity and electrocatalytic properties (Ximin et al., 2005).

Future Directions

properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOMGSQQOSNFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629749 | |

| Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-tetrazol-5-yl)aniline | |

CAS RN |

858484-20-5 | |

| Record name | 2-(1-Methyl-1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)